molecular formula C10H8O4 B1443022 Methyl 4-hydroxy-1-benzofuran-6-carboxylate CAS No. 1279218-51-7

Methyl 4-hydroxy-1-benzofuran-6-carboxylate

Cat. No.: B1443022
CAS No.: 1279218-51-7
M. Wt: 192.17 g/mol
InChI Key: QXBMFLNFZUZNRZ-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-1-benzofuran-6-carboxylate” is a chemical compound with the molecular formula C10H8O4 . It has an average mass of 192.168 Da and a monoisotopic mass of 192.042252 Da .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 213.4±10.0 °C at 760 mmHg, and a flash point of 82.8±19.0 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Metabolism and Disposition Studies

Methyl 4-hydroxy-1-benzofuran-6-carboxylate has been extensively studied in the context of metabolism and disposition. For instance, one study examined the disposition and metabolism of SB-649868, a compound incorporating the benzofuran moiety, emphasizing its extensive metabolism and the production of metabolites through benzofuran ring oxidation (Renzulli et al., 2011).

Pharmacological Activity

The benzofuran structure is integral to various pharmacological activities. Benzofuran and its derivatives, such as those structurally similar to this compound, have shown promise in pharmacological research due to their hypocholesterolemic properties and potential as selective hypocholesterolemic agents (Goldberg et al., 1977). Moreover, these compounds have been studied for their beta-adrenoceptor activity, demonstrating significant antagonist potency and potential for therapeutic applications (Machin et al., 1985).

Neuropharmacological Studies

Studies have also delved into the role of compounds with benzofuran structures in neuropharmacology. For instance, one study explored the effects of SB-649868, highlighting its role as an antagonist for orexin receptors and its potential application in conditions like insomnia (Renzulli et al., 2011).

Toxicological Research

Benzofurans, including derivatives of this compound, have been the subject of toxicological studies due to their psychoactive properties and potential toxic effects. Research has aimed to understand their pharmacology, toxicology, and treatment protocols in cases of intoxication (Barceló & Gomila, 2018).

Radiopharmaceutical Applications

The benzofuran structure is also significant in the field of radiopharmacy. A study focused on the synthesis, radioiodination, and biodistribution of benzofuran derivatives, highlighting their potential as amyloid imaging agents for diseases like Alzheimer’s (Labib, 2013).

Safety and Hazards

While the specific safety and hazards for “Methyl 4-hydroxy-1-benzofuran-6-carboxylate” are not mentioned in the search results, precautions must be taken when handling benzofuran-6-carboxylate as it poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Biochemical Analysis

Biochemical Properties

Methyl 4-hydroxy-1-benzofuran-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the oxidative stress levels within cells, thereby protecting them from damage. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can influence various cellular processes .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, this compound can upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained upregulation of antioxidant defenses in cells, providing long-term protection against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can lead to toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within cells. Additionally, this compound can modulate the activity of key metabolic enzymes, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with various biomolecules and influence cellular processes. Additionally, post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments .

Properties

IUPAC Name

methyl 4-hydroxy-1-benzofuran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBMFLNFZUZNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C=COC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.